molecular formula C22H23NO3 B2610467 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1797557-83-5

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2610467
CAS No.: 1797557-83-5
M. Wt: 349.43
InChI Key: JTDIDKOCLANTKE-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and naphthalenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 2-(naphthalen-1-yl)acetic acid with 2-methoxy-2-(3-methoxyphenyl)ethylamine under specific conditions to form the desired amide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-(4-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(phenyl)acetamide

Uniqueness

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both methoxyphenyl and naphthalenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-25-19-11-6-10-18(13-19)21(26-2)15-23-22(24)14-17-9-5-8-16-7-3-4-12-20(16)17/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDIDKOCLANTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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